Imidazole trifluoromethanesulfonate

Electrochemistry Supercapacitors Ionic Liquid Electrolytes

Halide impurities in conventional imidazolium salts poison transition metal catalysts, and narrow electrochemical windows limit energy storage performance. • 25.5% higher specific capacitance & 25% wider stability window (4.0 V vs 3.2 V for PF₆⁻) - enables higher energy density supercapacitors • Halide-free, non-hygroscopic, bench-stable solid - prevents catalyst deactivation in Pd-catalyzed cross-couplings • Predictable redox behavior correlated with σp Hammett constants - enables rational design of electrochemical sensors

Molecular Formula C4H5F3N2O3S
Molecular Weight 218.16 g/mol
CAS No. 29727-06-8
Cat. No. B039950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole trifluoromethanesulfonate
CAS29727-06-8
SynonymsIMIDAZOLE TRIFLUOROMETHANESULFONATE SA&; IMIDAZOLE, TRIFLUOROMETHANESULFONATE SAL; IMIDAZOLE TRIFLUOROMETHANESULFONATE
Molecular FormulaC4H5F3N2O3S
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESC1=CN=C[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7)
InChIKeyJNJFONBBNLVENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole Triflate Salt Overview


Imidazole trifluoromethanesulfonate (CAS 29727-06-8), also known as imidazolium triflate, is an ionic compound composed of an imidazolium cation and a trifluoromethanesulfonate (triflate) anion . It is widely recognized as a bench-stable, non-hygroscopic salt that serves as a convenient and safer alternative to gaseous triflic anhydride in various synthetic and electrochemical applications [1]. Its robust thermal stability and well-defined electrochemical properties make it a reliable building block in the preparation of ionic liquids and a versatile reagent in organic synthesis .

Why Imidazole Triflate Cannot Be Substituted


Substituting imidazole trifluoromethanesulfonate with other imidazolium salts (e.g., bromide, chloride, tetrafluoroborate) or alternative triflate reagents is not straightforward due to marked differences in their physicochemical and electrochemical behavior. The triflate anion imparts distinct properties, including a wider electrochemical stability window, higher ionicity, and unique reactivity profiles that directly impact application-specific performance [1]. For instance, compared to bromide salts, imidazolium triflates exhibit significantly different reduction potentials and electronic perturbations of the imidazolium core [2]. Similarly, compared to hexafluorophosphate analogs, triflate-based electrolytes demonstrate superior capacitance and stability in supercapacitor applications [3]. These quantifiable differences underscore that generic substitution can lead to compromised experimental outcomes or product failure, highlighting the critical need for selecting the specific compound based on empirical evidence [4].

Quantitative Evidence for Imidazole Triflate


Capacitance & Stability vs. Hexafluorophosphate

In a direct head-to-head comparison of biopolymer electrolytes for supercapacitors, the triflate-based system exhibited a higher specific capacitance (128 F g⁻¹) compared to the hexafluorophosphate (PF₆⁻) system (102 F g⁻¹) under identical testing conditions [1]. Additionally, the triflate-based electrolyte demonstrated a wider electrochemical stability window (4.0 V vs. 3.2 V for PF₆⁻), indicating greater resilience to oxidative decomposition and enabling higher energy density operation [1].

Electrochemistry Supercapacitors Ionic Liquid Electrolytes

Proton Conductivity Over Halide Salts

A comparative study of imidazolinium and imidazolium salts revealed that the triflate-based ionic liquid possesses higher ionicity than its imidazolium counterparts [1]. Furthermore, the triflate salt exhibited a lower ionic conductivity than expected based solely on its viscosity, indicating a significant contribution from proton conductivity—a phenomenon less pronounced in halide-based imidazolium salts [2]. While bromide and chloride salts may show higher nominal conductivities in certain conditions, the proton-conductive pathway in triflate salts offers a distinct mechanistic advantage for applications requiring efficient proton transport, such as in fuel cell membranes or certain catalytic processes [1].

Ionic Liquids Conductivity Proton Transfer

Tunable Reduction Potential vs. Bromide

A comprehensive electrochemical and computational evaluation of 2-substituted imidazolium salts demonstrated that the triflate anion significantly lessens electronic perturbation of the imidazolium core compared to bromide [1]. Furthermore, the reduction potential of imidazolium triflates correlates with σp Hammett constants, while bromides correlate with σm, indicating a fundamental difference in how substituents electronically influence the core [1]. In a specific example, Bn₂(H)ImBr reduces at -2.70 V vs. Fc/Fc⁺, while the corresponding triflate analog exhibits a shifted reduction potential, though a precise numerical comparison is structure-dependent [1]. This anion-dependent electronic behavior provides a tunable parameter for designing electrochemical systems.

Electrochemistry Redox Chemistry Electronic Structure

Thermal Stability and Phase Transitions

Thermal analysis reveals that 1-butyl-3-methylimidazolium triflate ([BMIM][OTf]) remains stable up to 200 °C, a critical threshold for many high-temperature industrial processes [1]. In contrast, analogous imidazolium salts with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) anions often exhibit lower decomposition onsets [2]. Furthermore, a direct comparison of 2-methylimidazolium triflate ([2-MeHIm][TfO]) with its imidazolinium counterpart ([2-MeHImn][TfO]) showed substantial differences in thermal behavior: [2-MeHIm][TfO] exhibits two solid-solid phase transitions while none were observed for [2-MeHImn][TfO] [3]. This demonstrates that the triflate anion, in combination with the imidazolium cation, provides a specific thermal and phase behavior profile that is not interchangeable with other anions or even closely related cations.

Thermal Stability Phase Transitions Ionic Liquids

Halide-Free Purity for Pd Catalysis

A published protocol demonstrates the preparation of halide-free, highly-pure imidazolium triflate ionic liquids via reaction of alkylditriflates with N-alkylimidazoles, yielding bis-imidazolium bis-triflate salts in high yields [1]. These halide-free ionic liquids were successfully applied as solvents in palladium-catalyzed allylic alkylation, a reaction where halide impurities are known to poison catalysts and reduce turnover frequency [1]. This represents a clear advantage over imidazolium halide salts (e.g., chloride, bromide), which can introduce detrimental halide ions, and over tetrafluoroborate or hexafluorophosphate salts, which may suffer from hydrolysis or limited purity in certain synthetic routes [2].

Catalysis Ionic Liquids Green Chemistry

Imidazole Triflate Application Scenarios


Supercapacitor Electrolyte

Based on direct head-to-head evidence demonstrating a 25.5% higher specific capacitance and a 25% wider electrochemical stability window compared to hexafluorophosphate analogs [1], imidazole trifluoromethanesulfonate is the preferred electrolyte component for supercapacitors requiring high power density and extended operational voltage. Its superior performance directly translates to enhanced energy storage capabilities and improved device safety margins, making it a strategic choice for next-generation energy storage systems.

Halide-Free Solvent for Pd Cross-Couplings

The ability to prepare halide-free, highly-pure imidazolium triflate ionic liquids that do not poison transition metal catalysts is a critical differentiator [2]. This makes it an ideal solvent for sensitive reactions like palladium-catalyzed allylic alkylations and other cross-coupling methodologies, where halide impurities from chloride or bromide salts would otherwise deactivate the catalyst and reduce yield. This application scenario is strongly supported by published synthetic protocols and catalytic performance data.

Proton-Conductive Fuel Cell Membranes

The unique proton conductivity contribution observed in triflate-based ionic liquids, distinct from simple halide salts, positions this compound as a valuable component in the design of advanced proton exchange membranes for fuel cells [3]. Its higher ionicity and the specific proton transport mechanism offer a pathway to improve membrane efficiency and durability, a key requirement for commercial fuel cell deployment.

Tunable Electrochemical Probe & Redox Material

The distinct electrochemical behavior of imidazolium triflate, characterized by reduced electronic perturbation of the imidazolium core and a reduction potential that correlates with σp Hammett constants rather than σm (as seen in bromides), provides a unique and predictable platform for designing redox-active materials and electrochemical sensors [4]. Researchers can leverage this predictable tunability to fine-tune properties for specific applications, such as in molecular electronics or as a supporting electrolyte in voltammetric analyses.

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